3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one
Overview
Description
“3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one” is a complex organic compound. It contains a propanone (or acetone) backbone with phenyl groups substituted at the 1st and 3rd carbon atoms. The phenyl group attached to the 1st carbon atom is further substituted with two chlorine atoms at the 2nd and 6th positions, and the phenyl group attached to the 3rd carbon atom is substituted with a bromine atom at the 3rd position.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl-containing precursors with a propanone backbone. The bromine and chlorine substitutions could be introduced via electrophilic aromatic substitution reactions.Molecular Structure Analysis
The molecule is likely to be planar due to the sp2 hybridization of the carbon atoms in the phenyl rings and the carbonyl group. The presence of the electronegative chlorine and bromine atoms will introduce polarity to the molecule.Chemical Reactions Analysis
As an organic compound containing a carbonyl group, it could undergo a variety of reactions, including nucleophilic addition and reduction reactions. The presence of halogens on the phenyl rings could also make it susceptible to further electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the polar carbonyl group and the halogen substituents. It’s likely to have a relatively high boiling point due to the presence of these polar groups.Scientific Research Applications
Optical Properties and Material Science
- A study on chalcone derivatives, including compounds structurally related to "3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one", highlighted their significant nonlinear optical (NLO) properties and thermal stability, making them suitable for use in semiconductor devices and organic electronics. These compounds showed promising electron transport materials characteristics, beneficial for n-type organic semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Synthesis and Chemical Characterization
- The reactivity of o-bromophenyl isocyanide in synthesizing 1-substituted benzimidazoles under CuI catalysis was investigated, demonstrating moderate to good yields. This study contributes to the understanding of how halogenated phenyl groups can be utilized in synthetic organic chemistry (Lygin & Meijere, 2009).
Antimicrobial and Biological Activities
- Research into halogenated phenyl dihydrofuran-2-ones, including derivatives similar to the compound of interest, showed broad-spectrum in vitro activity against yeasts and molds, particularly Aspergillus spp., highlighting their potential as novel antifungal agents (Buchta, Pour, Kubanová, Silva, Votruba, Vopršálová, Schiller, Fáková, & Spulak, 2004).
- Chalcones, including those with bromophenyl components, have been synthesized and found to possess anti-inflammatory and gastroprotective properties, making them candidates for drug development (Okunrobo, Usifoh, & Uwaya, 2006).
Computational and Theoretical Studies
- Computational studies on related chalcone derivatives have provided insights into their molecular structure, electronic properties, and potential chemical reactivity. This research aids in understanding the fundamental aspects that contribute to the biological and material applications of these compounds (Rasool, Khalid, Yar, Ayub, Tariq, Hussain, Lateef, Kashif, & Iqbal, 2021).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards of this compound. However, as a general rule, compounds containing halogens should be handled with care as they can be potentially harmful.
Future Directions
The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further studied as a potential drug candidate.
properties
IUPAC Name |
3-(3-bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-3-10(9-11)7-8-14(19)15-12(17)5-2-6-13(15)18/h1-6,9H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPEGPHPRKXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(2,6-dichlorophenyl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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